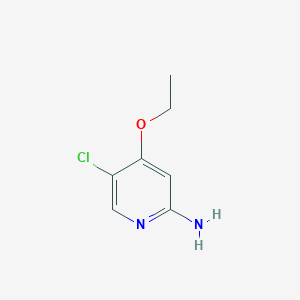

2-Amino-5-chloro-4-ethoxypyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-氨基-5-氯-4-乙氧基吡啶是一种杂环芳香胺,分子式为C7H9ClN2O。该化合物包含一个吡啶环,在第二位被氨基取代,在第五位被氯原子取代,在第四位被乙氧基取代。由于其独特的结构特性和反应活性,它是有机合成中,特别是制药行业中的一种有价值的中间体。

准备方法

合成路线和反应条件

2-氨基-5-氯-4-乙氧基吡啶的合成通常涉及对2-氨基-4-乙氧基吡啶进行氯化。一种常见的方法包括使2-氨基-4-乙氧基吡啶与氯化剂(如三氯氧磷 (POCl3) 或亚硫酰氯 (SOCl2))在回流条件下反应。反应过程如下:

起始原料: 2-氨基-4-乙氧基吡啶

氯化剂: POCl3 或 SOCl2

反应条件: 回流

该反应以高纯度和高产率生成2-氨基-5-氯-4-乙氧基吡啶。

工业生产方法

在工业生产中,2-氨基-5-氯-4-乙氧基吡啶的生产可能涉及连续流动工艺,以提高效率和可扩展性。使用自动化反应器和精确控制反应参数可以确保产品质量一致,并将副反应的风险降至最低。

化学反应分析

反应类型

2-氨基-5-氯-4-乙氧基吡啶会发生各种化学反应,包括:

取代反应: 第二位的氨基和第五位的氯原子使该化合物对亲核取代反应具有反应活性。

氧化和还原: 该化合物可以发生氧化和还原反应,但与取代反应相比,这些反应不太常见。

常用试剂和条件

亲核取代: 常用的试剂包括甲醇钠 (NaOMe) 或叔丁醇钾 (KOtBu),在极性非质子溶剂(如二甲亚砜 (DMSO))中进行。

氧化: 可以在受控条件下使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等氧化剂。

主要形成的产物

取代产物: 根据所使用的亲核试剂,可以得到2-氨基-5-氯-4-乙氧基吡啶的各种取代衍生物。

氧化产物: 氧化可以导致形成吡啶N-氧化物或其他氧化衍生物。

科学研究应用

2-氨基-5-氯-4-乙氧基吡啶在科学研究中有着广泛的应用:

化学: 它可以用作合成更复杂杂环化合物的构建块。

生物学: 该化合物用于研究酶抑制剂和受体配体。

医药: 它是合成药物(包括抗病毒药物和抗癌药物)的中间体。

工业: 该化合物用于生产农药和特种化学品。

作用机制

2-氨基-5-氯-4-乙氧基吡啶的作用机制取决于其具体的应用。在药物化学中,它可能充当酶抑制剂或受体配体,与分子靶标(如激酶或G蛋白偶联受体)相互作用。氨基的存在增强了其与这些靶标的结合亲和力,而氯原子和乙氧基则调节其电子性质和反应活性。

相似化合物的比较

类似化合物

2-氨基-5-氯吡啶: 缺少乙氧基,使其在某些合成应用中不太通用。

2-氨基-4-氯吡啶: 氯原子的位置会影响其反应性和应用。

2-氨基-5-溴-4-乙氧基吡啶: 溴原子可以影响该化合物的反应性和生物活性。

独特性

2-氨基-5-氯-4-乙氧基吡啶的独特性在于它同时存在氯原子和乙氧基,这为其提供了电子效应和空间位阻的平衡。这使其成为有机合成中一种通用的中间体,并在各种科学研究应用中具有价值。

生物活性

2-Amino-5-chloro-4-ethoxypyridine (ACEP) is a pyridine derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of an amino group, a chlorine atom, and an ethoxy group, has been studied for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and receptor ligand. This article delves into the biological activity of ACEP, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

- Molecular Formula : C8H10ClN2O

- Molecular Weight : 188.63 g/mol

- Appearance : Pale yellow to white crystalline solid

- Solubility : Soluble in polar solvents such as water and alcohols

Structural Features

The structural features of ACEP significantly influence its biological activity. The amino group enhances binding affinity to various molecular targets, while the chlorine and ethoxy groups modulate its electronic properties.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-chloropyridine | Amino group at position 2, chlorine at position 4 | Lacks ethoxy group; used in similar applications |

| 3-Amino-5-chloropyridine | Amino group at position 3, chlorine at position 5 | Different substitution pattern; potential for distinct biological activity |

| 4-Amino-5-bromo-pyridine | Amino group at position 4, bromine at position 5 | Higher reactivity due to bromine; used in medicinal chemistry |

| 2-Chloro-4-methoxypyridine | Chlorine at position 2, methoxy group at position 4 | Methoxy group alters solubility and reactivity |

ACEP's mechanism of action varies based on its application. In medicinal chemistry, it primarily functions as an enzyme inhibitor or a receptor ligand , interacting with key molecular targets such as kinases or G-protein-coupled receptors. The presence of the amino group is crucial for enhancing binding affinity, while the chlorine and ethoxy groups influence reactivity and electronic characteristics .

Enzyme Inhibition

ACEP has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are vital for neurotransmitter regulation. Studies indicate that derivatives of ACEP exhibit selective inhibition towards these enzymes, which is significant for therapeutic applications in neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

Research indicates that ACEP and its derivatives possess antimicrobial properties. This activity can be attributed to their ability to disrupt cellular processes in bacteria and fungi, making them candidates for developing new antimicrobial agents.

Structure-Activity Relationships (SAR)

The SAR studies have provided insights into how structural modifications affect biological activity. For instance:

- Substituents on the pyridine ring can enhance or reduce enzyme inhibition potency.

- The positioning of functional groups like amino or chloro significantly impacts the compound's interaction with biological targets.

Table summarizing some SAR findings:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups (e.g., Cl) | Increases binding affinity to AChE |

| Variation in alkyl chain length on ethoxy group | Affects solubility and permeability |

| Alteration of amino group position | Changes selectivity between AChE and BuChE |

Study 1: Neuroprotective Properties

A study evaluated the neuroprotective effects of ACEP derivatives against oxidative stress-induced neuronal cell death. Results indicated that certain derivatives significantly reduced cell death rates in vitro, demonstrating potential for treating neurodegenerative conditions .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of ACEP against various pathogens. The results showed promising inhibition zones against Gram-positive and Gram-negative bacteria, indicating its potential use as a novel antimicrobial agent.

属性

分子式 |

C7H9ClN2O |

|---|---|

分子量 |

172.61 g/mol |

IUPAC 名称 |

5-chloro-4-ethoxypyridin-2-amine |

InChI |

InChI=1S/C7H9ClN2O/c1-2-11-6-3-7(9)10-4-5(6)8/h3-4H,2H2,1H3,(H2,9,10) |

InChI 键 |

AIVVVUPHIZFKNS-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=CC(=NC=C1Cl)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。